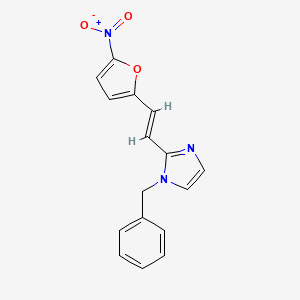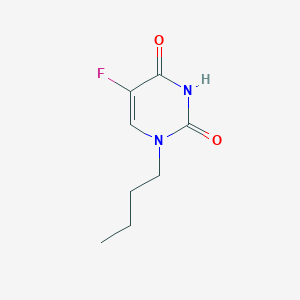
N,N-Diethylnonanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethylnonanimidamide: is an organic compound belonging to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethylnonanimidamide typically involves the reaction of nonanoic acid with diethylamine. The process can be carried out under reflux conditions with a suitable dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods ensure higher yields and purity of the final product. The use of automated systems allows for precise control over reaction conditions, leading to more efficient production.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diethylnonanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the amide group into amines or other reduced forms.
Substitution: The nitrogen atom in the amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N,N-Diethylnonanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may have applications in drug development and formulation.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which N,N-Diethylnonanimidamide exerts its effects involves interactions with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The specific pathways involved depend on the context of its use, such as in biological systems or industrial processes.
Comparación Con Compuestos Similares
- N,N-Dimethylnonanimidamide
- N,N-Diethylacetamide
- N,N-Diethylformamide
Comparison: N,N-Diethylnonanimidamide is unique due to its longer carbon chain compared to similar compounds like N,N-Diethylacetamide and N,N-Diethylformamide. This structural difference can influence its physical properties, reactivity, and potential applications. For example, the longer carbon chain may result in higher boiling points and different solubility characteristics.
Propiedades
Número CAS |
66042-23-7 |
|---|---|
Fórmula molecular |
C13H28N2 |
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
N,N-diethylnonanimidamide |
InChI |
InChI=1S/C13H28N2/c1-4-7-8-9-10-11-12-13(14)15(5-2)6-3/h14H,4-12H2,1-3H3 |
Clave InChI |
KLWQBRUZCCZSTA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=N)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4'-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde)](/img/structure/B14470328.png)

![6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid](/img/structure/B14470332.png)









![4-{(E)-[(4-Chlorophenyl)imino]methyl}phenyl 4-methoxybenzoate](/img/structure/B14470407.png)
![Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate](/img/structure/B14470421.png)
